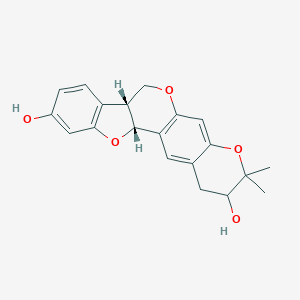

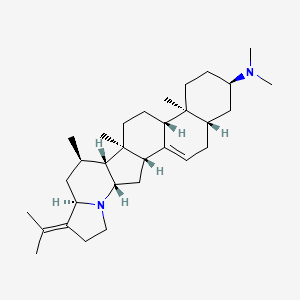

![molecular formula C53H86O21 B1247194 oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] CAS No. 244202-36-6](/img/structure/B1247194.png)

oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

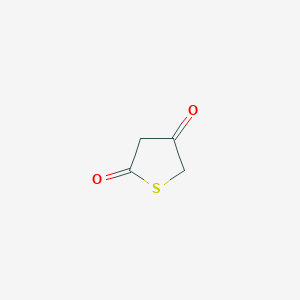

Oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] is a lupane-type triterpenoid glycoside . It is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by a β-hydroxy group at position 3 .

Synthesis Analysis

The chemical synthesis of such compounds is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction, and tedious chromatographic purifications . An alternative approach is the chemo-enzymatic synthesis, which has been efficiently performed using an original glycosidase from Dictyoglomus thermophilum . Acid hydrolysis and alkaline hydrolysis have also been used in the synthesis .Molecular Structure Analysis

The molecular formula of this compound was determined to be C48H78O18 based on EI-MS spectrometric analysis . The IR spectrum exhibited characteristic absorption bands at 3350, 2969, 1723, 1600, and 1342 cm –1 accounting for hydroxyl, carbonyl, and double bonds .Chemical Reactions Analysis

Acid hydrolysis of the compound yielded D-xylose, D-glucose, L-rhamnose, and the triterpenoid oleanolic acid . Alkaline hydrolysis gave oleanolic acid-3-O-β-D-glucopyranoside .Physical And Chemical Properties Analysis

The compound is described as a white amorphous powder . It is soluble in water, with 1g of the compound being soluble in 0.5ml water, 170ml ethanol, and about 100ml methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity A study by Cheng et al. (2006) detailed a synthetic approach for oleanolic acid glycoside, revealing its potential in inducing antitumor activity. The research synthesized beta-hederin and Hederacolchiside A1, highlighting the unique oligosaccharide's role in enhancing the antitumor effects of oleanane-type triterpenoid saponins.

Glycosides in Ichthyotoxic Plants An investigation into the stems of Thinouia coriacea, an ichthyotoxic plant from South Brazil, revealed eight glycosides of oleanolic acid, as reported by Schenkel et al. (1991). This study's findings contribute to understanding the chemical components of ichthyotoxic plants.

Triterpenoid Saponins in Anemone Raddeana Lu et al. (2009) isolated two new triterpenoid saponins from the rhizome of Anemone raddeana and elucidated their structures, which included the oleanolic acid glycoside of interest. This research, detailed in Lu et al. (2009), contributes to the understanding of natural compounds in medicinal plants.

Cytotoxic Activity Against Tumor Cells Anemodeanin A, a compound extracted from Anemone raddeana Regel and structurally related to the oleanolic acid glycoside, showed significant inhibitory effects on DNA, RNA, and protein syntheses of tumor cells, as found in a study by Liu et al. (1985). This study indicates the compound's potential in cancer research.

Hypoglycemic Activity in Aralia Elata Yoshikawa et al. (1996) discovered that elatoside E, an oleanolic acid glycoside isolated from the root cortex of Aralia elata, exhibited hypoglycemic activity. This activity was measured by its effect on plasma glucose levels in rats, as reported in Yoshikawa et al. (1996).

Wirkmechanismus

Zukünftige Richtungen

The compound and its derivatives have shown potential for further development as a cardiovascular disease modulator . Particularly, derivative 28-N-isobutyl ursolic amide 3-O-β-D-galactopyranoside exhibited a greater protective effect than the positive control oleanolic acid 3-O-β-D-glucuronopyranoside . This indicates that it possesses great potential for further development through structural modification .

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O21/c1-23-32(57)41(73-44-38(63)36(61)40(28(21-55)70-44)72-43-37(62)35(60)34(59)27(20-54)69-43)39(64)45(68-23)74-42-33(58)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,47(65)66)18-16-51(24,52)7/h9,23,25-46,54-64H,10-22H2,1-8H3,(H,65,66)/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZQZWUCOHKED-BXROMGGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

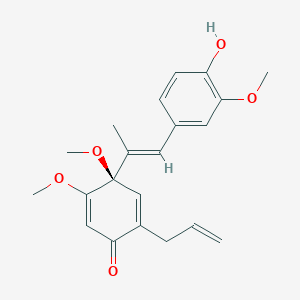

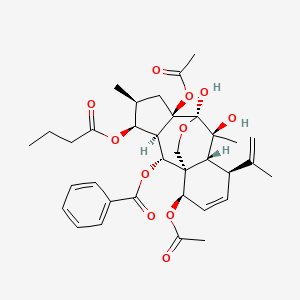

![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)

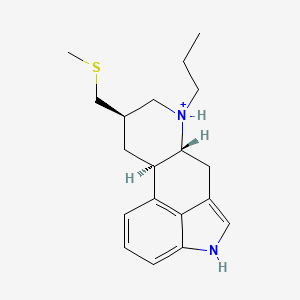

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)

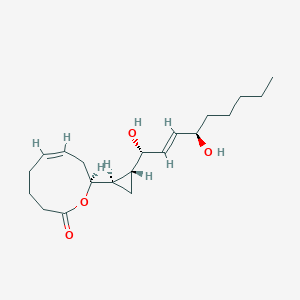

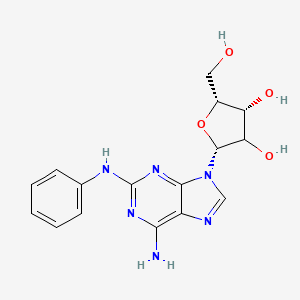

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)

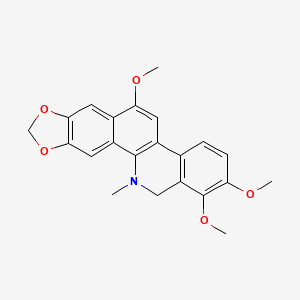

![3-O-[alpha-L-arabinopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl oleanolic acid](/img/structure/B1247134.png)